

Efinaconazole: A Comparative Analysis of In Vitro Antifungal Activity

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Compound of Interest

Compound Name: Efinaconazole analogue-1

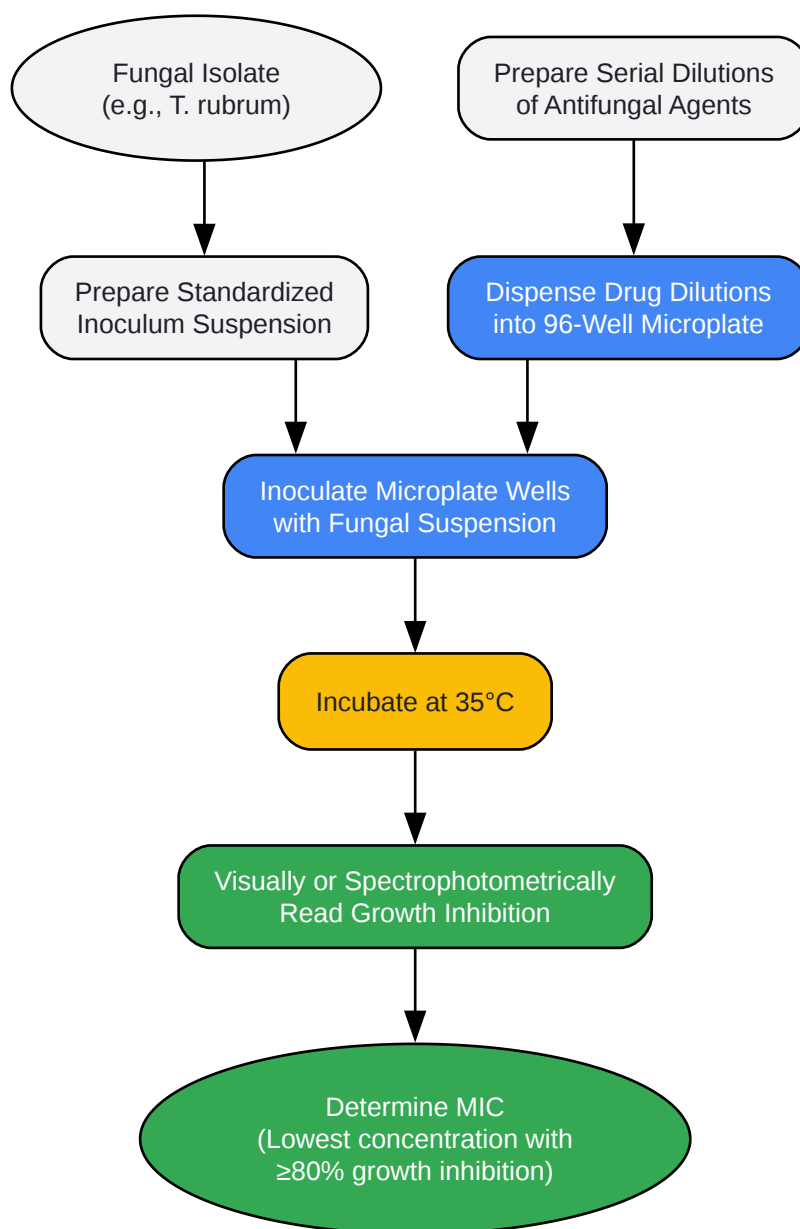
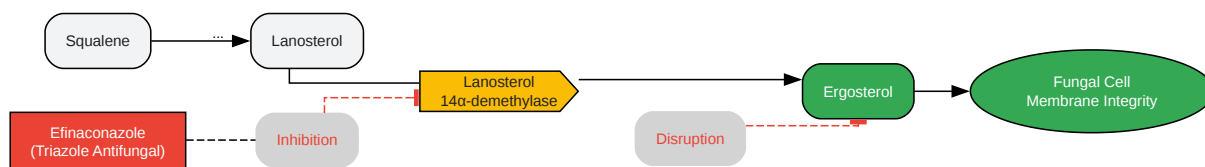
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Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis.[1] Its efficacy is rooted in its potent in vitro activity against a broad spectrum of fungi, including dermatophytes, yeasts, and non-dermatophyte molds.[2][3][4] This guide provides a detailed comparison of the in vitro activity of efinaconazole against other triazole antifungals and commonly used antimycotics, supported by experimental data from various studies.

Mechanism of Action

Efinaconazole, like other triazole antifungals, targets the fungal cell membrane by inhibiting the enzyme lanosterol 14 α -demethylase.[1][5] This enzyme is a critical component of the ergosterol biosynthesis pathway.[5][6] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately leading to fungal cell death.[5][6][7] Efinaconazole has been shown to be a potent inhibitor of ergosterol biosynthesis, with activity greater than or comparable to other triazoles like itraconazole.[4][6]



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